molecular formula C14H17N3O4 B4462575 (2S)-3-Methyl-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]butanoic acid

(2S)-3-Methyl-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]butanoic acid

Cat. No.: B4462575
M. Wt: 291.30 g/mol
InChI Key: FPTMVYSEKOSKEL-UHFFFAOYSA-N
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Description

(2S)-3-Methyl-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]butanoic acid is a complex organic compound that features a quinoxaline moiety. Quinoxalines are known for their diverse biological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Methyl-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]butanoic acid typically involves multiple steps. One common method includes the reduction of substituted (o-nitrophenyl)glycines followed by oxidation to form the quinoxaline ring . The reaction conditions often involve the use of reducing agents like tin (II) chloride and subsequent oxidation steps.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing the synthetic routes for scalability and cost-effectiveness. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Methyl-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can modify the quinoxaline ring, affecting its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-diones, while reduction can produce tetrahydroquinoxaline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-3-Methyl-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]butanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

Its quinoxaline moiety is known to exhibit various biological activities, including antimicrobial and anticancer properties .

Medicine

In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. Quinoxaline derivatives have shown promise as PARP-1 inhibitors, which are important in cancer treatment .

Industry

Industrially, this compound can be used in the development of new materials and pharmaceuticals. Its unique chemical properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (2S)-3-Methyl-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets. The quinoxaline moiety can inhibit enzymes like PARP-1, leading to the suppression of DNA repair mechanisms in cancer cells . This inhibition can induce cell death in cancerous tissues, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S)-3-Methyl-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]butanoic acid apart is its combination of the quinoxaline ring with a butanoic acid derivative

Properties

IUPAC Name

3-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-8(2)12(13(19)20)16-14(21)17-7-11(18)15-9-5-3-4-6-10(9)17/h3-6,8,12H,7H2,1-2H3,(H,15,18)(H,16,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTMVYSEKOSKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)N1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-3-Methyl-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]butanoic acid
Reactant of Route 2
(2S)-3-Methyl-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]butanoic acid
Reactant of Route 3
(2S)-3-Methyl-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]butanoic acid
Reactant of Route 4
(2S)-3-Methyl-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]butanoic acid
Reactant of Route 5
(2S)-3-Methyl-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]butanoic acid
Reactant of Route 6
(2S)-3-Methyl-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]butanoic acid

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